molecular formula C10H14BNO4 B1528954 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid CAS No. 1103862-08-3

5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid

Cat. No. B1528954
M. Wt: 223.04 g/mol
InChI Key: LPIQAYCWHTUVJQ-UHFFFAOYSA-N
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Description

5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid, also known by its CAS Number 1103862-08-3, is a boronic acid derivative . It has a molecular weight of 223.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Cross-Coupling Reactions and Heterocycle Synthesis

Boronic acids, including pyridinylboronic acids, have been extensively used in cross-coupling reactions to synthesize various heterocyclic compounds. For instance, pyridinylboronic acids react with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyrimidines. These compounds have found applications in drug discovery, materials science, and as ligands in catalysis due to their versatile chemical properties and biological activity (Clapham et al., 2007). Similarly, the synthesis of condensed pyrazoles and pyridines through cross-coupling reactions of pyridinylboronic acids demonstrates their utility in constructing complex molecular architectures, which are useful in developing new pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011).

Antitumor and Antimicrobial Activities

Research into the biological activities of compounds synthesized from pyridinylboronic acids has uncovered their potential in treating various diseases. For example, pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving pyridinylboronic acids have demonstrated significant antibacterial and antifungal activities, as well as promising antitumor properties against certain cancer cell lines (El-Borai et al., 2012). These findings highlight the potential of boronic acid derivatives in the development of new therapeutic agents.

Material Science and Catalysis

In the field of material science, boronic acids, including pyridinyl derivatives, have been used as building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high porosity, which makes them suitable for applications in gas storage, separation technologies, and catalysis. Additionally, the inherent chemical versatility of boronic acids allows for the synthesis of MOFs with tailored functionalities for specific applications (Ghosh & Bharadwaj, 2004).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[5-(oxan-4-yloxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQAYCWHTUVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726092
Record name {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid

CAS RN

1103862-08-3
Record name {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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